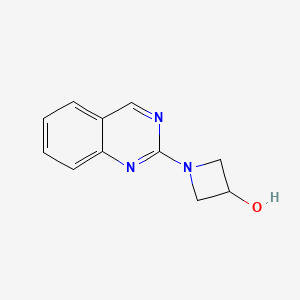

1-Quinazolin-2-ylazetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-quinazolin-2-ylazetidin-3-ol |

InChI |

InChI=1S/C11H11N3O/c15-9-6-14(7-9)11-12-5-8-3-1-2-4-10(8)13-11/h1-5,9,15H,6-7H2 |

InChI Key |

FIRBSXCSQPJZJY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3C=N2)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Quinazolin 2 Ylazetidin 3 Ol

Retrosynthetic Analysis and Disconnection Pathways

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By logically deconstructing the target molecule, one can identify simpler and more readily available precursor fragments.

Identification of Key Precursor Fragments

The structure of 1-Quinazolin-2-ylazetidin-3-ol is composed of two primary heterocyclic systems: a quinazoline (B50416) ring and an azetidin-3-ol (B1332694) ring. A retrosynthetic analysis logically breaks the molecule down into precursors for these two components. The most apparent disconnection is at the C-N bond linking the two rings. This leads to two key fragments: an electrophilic quinazoline derivative and the nucleophilic azetidin-3-ol.

Quinazoline Fragment: A suitable precursor would be a quinazoline ring activated at the 2-position for nucleophilic attack. A common and effective choice is a 2-haloquinazoline, such as 2-chloroquinazoline (B1345744).

Azetidine (B1206935) Fragment: The second key precursor is azetidin-3-ol, a strained four-membered heterocycle containing a hydroxyl group.

This primary disconnection simplifies the synthetic challenge into two manageable parts: the synthesis of each precursor and their subsequent coupling.

Strategic Bond Disconnections for Quinazoline-Azetidine Linkage

The central strategic bond disconnection is the one between the nitrogen atom of the azetidine ring and the C2 carbon of the quinazoline ring. This disconnection is based on a well-established transformation in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr).

| Disconnection Point | Resulting Synthons | Practical Reagents (Precursors) |

| Quinazoline(C2)-N(Azetidine) | Quinazoline C2 cation & Azetidine N anion | 2-Chloroquinazoline & Azetidin-3-ol |

This approach suggests a convergent synthesis where the two key heterocyclic fragments are prepared separately and then joined in a final step. The reaction would involve the nucleophilic attack of the secondary amine of azetidin-3-ol on the electron-deficient C2 position of 2-chloroquinazoline, displacing the chloride leaving group.

Tactical Considerations for Azetidine Ring Formation

The synthesis of the azetidin-3-ol fragment itself requires careful planning due to the inherent ring strain of the four-membered ring. rsc.org A common retrosynthetic approach for the azetidine ring involves disconnecting one of the C-N bonds, leading to a linear precursor. A reliable strategy is the intramolecular cyclization of a 1,3-amino alcohol derivative. This precursor, in turn, can be derived from simpler starting materials like epichlorohydrin (B41342) and a protected amine.

A key disconnection for azetidin-3-ol is shown below:

Target: Azetidin-3-ol

Disconnection: Intramolecular SN2 cyclization

Precursor: A 3-amino-1-halopropan-2-ol or a related derivative with a suitable leaving group. For instance, 1-amino-3-chloropropan-2-ol (B1208272) is a viable precursor.

The selection of protecting groups for the amine is a critical tactical consideration to prevent side reactions during the synthesis and to allow for deprotection before the final coupling step with the quinazoline moiety.

Classical Synthetic Approaches and Historical Context

The construction of the azetidine and quinazoline rings relies on a foundation of classical organic reactions, refined over decades of research.

Stepwise Cyclization and Ring-Closure Reactions for Azetidine Formation

The formation of the strained azetidine ring is a significant synthetic challenge. Classical methods predominantly rely on intramolecular cyclization reactions. magtech.com.cn

Intramolecular Nucleophilic Substitution: This is one of the most common methods for forming azetidine rings. frontiersin.org It typically involves the cyclization of a γ-amino alcohol or γ-amino halide. frontiersin.org For azetidin-3-ol, a common precursor is 1,3-dihalo-2-propanol, which can react with an amine (e.g., benzylamine (B48309) as a protected nitrogen source) to form the N-substituted azetidin-3-ol. Subsequent deprotection yields the desired fragment.

From Epoxy Amines: Another effective method involves the intramolecular aminolysis of 3,4-epoxy amines. frontiersin.org This approach offers good control over regioselectivity and can be catalyzed by Lewis acids. frontiersin.org

Photochemical Methods: The Norrish-Yang cyclization is a photochemical approach that can be used to synthesize 3-hydroxyazetidines from α-amino ketones. researchgate.netbeilstein-journals.org This method involves a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org While powerful, it often requires specialized photochemical equipment. researchgate.net

| Method | Precursor Type | Brief Description |

| Intramolecular SN2 | γ-amino halide/sulfonate | A base-promoted ring closure where the amine nitrogen displaces a leaving group on the γ-carbon. |

| Epoxide Ring Opening | 3,4-epoxy amine | Intramolecular attack of the amine on the epoxide ring, often catalyzed by an acid. frontiersin.org |

| Norrish-Yang Cyclization | α-amino ketone | Photochemical reaction involving intramolecular hydrogen abstraction and radical cyclization. researchgate.netbeilstein-journals.org |

Pre-functionalization and Subsequent Coupling Strategies for Quinazoline Attachment

The quinazoline ring system has a rich history in organic synthesis, with several classical methods for its construction. wikipedia.org For coupling with azetidin-3-ol, the quinazoline ring must be pre-functionalized at the 2-position with a suitable leaving group.

The Niementowski quinazoline synthesis, first reported in 1895, involves the reaction of anthranilic acid with an amide. researchgate.net A more versatile and common approach for generating the required 2-chloroquinazoline precursor starts from 2-aminobenzonitrile (B23959) or anthranilic acid derivatives. A typical sequence involves:

Cyclization: Reaction of 2-aminobenzonitrile with phosgene (B1210022) or a phosgene equivalent to form a quinazolinone intermediate.

Chlorination: Treatment of the quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the C2-carbonyl group into a C2-chloro substituent, yielding 2-chloroquinazoline.

Once 2-chloroquinazoline is synthesized, the final coupling step is a nucleophilic aromatic substitution (SNAr) reaction. Azetidin-3-ol, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct, is reacted with 2-chloroquinazoline in a suitable polar aprotic solvent like DMF or DMSO to afford the final product, this compound. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a modern alternative for this C-N bond formation. nih.gov

Condensation and Substitution Reactions for Quinazoline Nucleus Elaboration

The construction of the quinazoline core is a pivotal step in the synthesis of this compound. Classical organic reactions, such as condensation and nucleophilic substitution, remain fundamental and widely employed strategies for elaborating the quinazoline nucleus. These methods often utilize readily available starting materials and offer a diverse range of possibilities for introducing various substituents.

A common and versatile approach involves the condensation of anthranilamide or its derivatives with a suitable electrophile. For instance, the reaction of 2-aminobenzamide (B116534) with a carboxylic acid or its derivative, followed by cyclization, is a well-established route to 2-substituted quinazolin-4(3H)-ones. To obtain a 2-substituted quinazoline, a subsequent modification of the 4-position is necessary, often involving conversion to a 4-chloroquinazoline (B184009) followed by reduction or displacement.

Alternatively, 2-aminobenzonitriles can serve as precursors. These can undergo cyclization with various reagents to form the quinazoline ring. A notable method involves the acid-mediated [4+2] annulation reaction between 2-amino aryl ketones and N-benzyl cyanamides to yield 2-aminoquinazoline (B112073) derivatives. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another key strategy, particularly for introducing the azetidinyl moiety. A plausible and direct route to this compound involves the reaction of a 2-haloquinazoline, such as 2-chloroquinazoline, with azetidin-3-ol. The electron-deficient nature of the C2 position of the quinazoline ring makes it susceptible to nucleophilic attack by the secondary amine of azetidin-3-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-Aminobenzamide | Carboxylic Acid/Derivative | 2-Substituted quinazolin-4(3H)-one | Condensation/Cyclization | N/A |

| 2-Aminoaryl Ketone | N-Benzyl Cyanamide | 2-Aminoquinazoline | [4+2] Annulation | mdpi.com |

| 2-Chloroquinazoline | Azetidin-3-ol | This compound | Nucleophilic Aromatic Substitution | N/A |

Modern and Advanced Synthetic Protocols

In recent years, the field of organic synthesis has witnessed the development of numerous advanced and efficient protocols. These modern methodologies often offer advantages in terms of selectivity, efficiency, and sustainability compared to classical methods.

Catalytic Coupling Reactions (e.g., Metal-catalyzed cross-coupling, Organocatalysis)

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the construction of 2-substituted quinazolines is no exception. Palladium-, copper-, and nickel-catalyzed reactions are particularly prominent. For instance, Suzuki-Miyaura, Stille, and Negishi couplings can be employed to introduce aryl, vinyl, or alkyl groups at the 2-position of a quinazoline ring, typically starting from a 2-haloquinazoline. Sonogashira coupling allows for the introduction of alkynyl substituents. nih.gov The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between a 2-haloquinazoline and an amine, providing an alternative route to the target molecule by coupling with azetidin-3-ol.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful and environmentally friendly alternative to metal catalysis. Various organocatalysts have been employed in the synthesis of quinazolines and their derivatives. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. For example, Brønsted acids and bases, as well as chiral organocatalysts, have been utilized to promote the formation of the quinazoline ring through various condensation and cyclization reactions.

Photochemical and Electrochemical Synthesis as Alternative Pathways

Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions. Photochemical synthesis utilizes light as an energy source to drive chemical reactions. While the direct photochemical synthesis of this compound has not been explicitly reported, photochemical methods have been applied to the synthesis of quinazolinone derivatives. For instance, visible-light-mediated reactions of 1,2-dihydroquinazoline 3-oxides can yield quinazolin-4(1H)-ones. rsc.org This suggests the potential for developing photochemical routes to quinazoline precursors.

Electrochemical synthesis, which employs an electric current to drive chemical reactions, is gaining traction as a green and efficient synthetic tool. Anodic oxidation has been successfully used for the synthesis of quinazolines and quinazolinones via C(sp³)–H amination and C–N cleavage of tertiary amines in aqueous media. rsc.org This method avoids the need for external chemical oxidants, making it an environmentally benign approach.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including quinazolines, has been successfully adapted to flow chemistry systems. allfordrugs.comnih.govnih.gov For instance, the synthesis of 2-aminoquinazolines has been demonstrated in a continuous flow setup. This approach can be particularly beneficial for reactions that are exothermic or involve hazardous reagents. The integration of in-line purification and analysis techniques can further streamline the synthesis of this compound and its intermediates.

Green Chemistry Principles in Reaction Design and Solvent Selection

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of this compound synthesis, several green chemistry strategies can be implemented. doaj.orgresearchgate.nettandfonline.com

The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, instead of volatile and toxic organic solvents is a key consideration. Solvent-free reactions, where the reactants are mixed without a solvent, are an even more environmentally friendly option. The development of catalytic reactions, both metal-catalyzed and organocatalytic, is inherently green as it reduces the amount of waste generated compared to stoichiometric reactions. Furthermore, the application of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.govopenmedicinalchemistryjournal.com The choice of starting materials from renewable resources and the design of atom-economical reactions, where the maximum number of atoms from the reactants are incorporated into the final product, are also central tenets of green chemistry.

| Green Chemistry Principle | Application in Quinazoline Synthesis | Reference |

| Use of Greener Solvents | Reactions in water or ethanol | doaj.org |

| Catalysis | Metal- and organocatalyzed reactions | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | openmedicinalchemistryjournal.com |

| Atom Economy | Multi-component reactions | openmedicinalchemistryjournal.com |

Diastereoselective and Enantioselective Synthesis Considerations

The presence of a stereocenter at the 3-position of the azetidine ring in this compound necessitates the consideration of stereoselective synthesis to obtain enantiomerically pure or enriched products. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A key approach involves the synthesis of enantiomerically pure azetidin-3-ol, which can then be coupled with a 2-haloquinazoline. The stereoselective synthesis of azetidin-3-ones, which can be reduced to azetidin-3-ols, has been achieved through methods such as gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov This method allows for the preparation of chiral azetidin-3-ones from chiral N-propargylsulfonamides.

Alternatively, diastereoselective approaches can be employed during the formation of the azetidine ring or its functionalization. uni-muenchen.de The use of chiral catalysts, such as chiral transition metal complexes or chiral organocatalysts, can induce enantioselectivity in the formation of the C-N bond between the quinazoline and azetidine moieties or in a key bond-forming step during the synthesis of one of the heterocyclic rings. While the direct asymmetric synthesis of this compound has not been extensively reported, the principles of asymmetric synthesis provide a clear roadmap for achieving this goal.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are instrumental in asymmetric synthesis, offering a reliable method for introducing stereocenters with high selectivity. wikipedia.orgsigmaaldrich.com In the context of this compound, a chiral auxiliary can be temporarily attached to a precursor of the azetidine ring to direct the stereochemical outcome of its formation. A prominent example involves the use of sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, to synthesize chiral azetidin-3-ones, which are versatile intermediates for azetidin-3-ols. nih.gov

A plausible synthetic route could commence with the preparation of a chiral N-propargylsulfinamide. This can be achieved by reacting the chosen enantiomer of tert-butanesulfinamide with a suitable propargyl halide. The resulting chiral sulfonamide then undergoes a gold-catalyzed oxidative cyclization to yield the corresponding N-sulfinylazetidin-3-one with a high degree of stereoselectivity. nih.gov The subsequent reduction of the ketone functionality, for instance with a mild reducing agent like sodium borohydride, would furnish the corresponding chiral N-sulfinylazetidin-3-ol. The stereochemistry of the newly formed hydroxyl group is often directed by the existing stereocenter of the sulfinyl group.

The final steps would involve the removal of the chiral auxiliary under acidic conditions, followed by the coupling of the resulting chiral azetidin-3-ol with a suitable 2-substituted quinazoline, such as 2-chloroquinazoline. This coupling is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reaction | Key Reagents | Intermediate/Product | Stereocontrol |

| 1 | Formation of Chiral N-propargylsulfinamide | (R)- or (S)-tert-butanesulfinamide, Propargyl bromide | Chiral N-propargylsulfinamide | From chiral auxiliary |

| 2 | Oxidative Cyclization | Gold catalyst (e.g., BrettPhosAuNTf₂), N-oxide | Chiral N-sulfinylazetidin-3-one | Directed by chiral auxiliary |

| 3 | Reduction | Sodium borohydride | Chiral N-sulfinylazetidin-3-ol | Substrate control |

| 4 | Auxiliary Removal | Acid (e.g., HCl) | Chiral azetidin-3-ol | Preserved |

| 5 | Coupling | 2-Chloroquinazoline, Pd catalyst, Base | This compound | Preserved |

Asymmetric Catalysis for Enantiopure Production

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, asymmetric catalysis could be envisioned at the stage of coupling the quinazoline and azetidine moieties, or in the formation of the chiral azetidin-3-ol itself.

While a direct asymmetric N-arylation of azetidin-3-ol with 2-chloroquinazoline catalyzed by a chiral palladium complex is a conceptually elegant strategy, the development of such specific catalysts can be challenging. A more established approach would be the asymmetric synthesis of a key intermediate, such as a chiral azetidine derivative. For instance, copper-catalyzed asymmetric reactions have been successfully employed in the synthesis of chiral tetrasubstituted azetidines. nih.gov

Another potential application of asymmetric catalysis is in the enantioselective reduction of an N-protected azetidin-3-one (B1332698). Catalytic asymmetric hydrogenation using a chiral transition metal complex (e.g., Ruthenium-BINAP) could provide the desired enantiomer of the corresponding azetidin-3-ol with high enantiomeric excess. The N-protecting group would then be removed and the resulting chiral azetidin-3-ol coupled with 2-chloroquinazoline.

Table 2: Potential Asymmetric Catalysis Strategies

| Stage of Synthesis | Catalytic Reaction | Chiral Catalyst Example | Outcome |

| Azetidine Ring Formation | Asymmetric [3+1] Cycloaddition | Copper(I) with chiral sabox ligand | Chiral azetine precursor |

| Ketone Reduction | Asymmetric Hydrogenation | Ru-BINAP complex | Enantiopure N-protected azetidin-3-ol |

| Coupling Step | Asymmetric N-Arylation | Chiral Palladium complex | Direct formation of enantiopure product |

Chiral Pool Synthesis Strategies

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. youtube.comnsf.gov For the synthesis of this compound, natural amino acids or their derivatives can serve as a source of chirality for the azetidine ring.

For example, a synthesis could commence from a chiral β-amino acid, such as a derivative of serine or threonine. Through a series of functional group manipulations and a cyclization step, the chiral β-amino acid can be converted into an enantiopure N-protected azetidin-3-ol. This typically involves the activation of the carboxylic acid and the amino group to facilitate ring closure. The stereochemistry of the starting amino acid directly dictates the stereochemistry of the resulting azetidin-3-ol.

Once the enantiopure N-protected azetidin-3-ol is obtained, the protecting group is removed, and the resulting free amine is coupled with 2-chloroquinazoline, as described in the previous sections. This strategy leverages the inherent chirality of natural molecules to avoid the need for chiral separation or asymmetric induction steps.

Table 3: Chiral Pool Synthesis Outline

| Starting Material (Chiral Pool) | Key Transformations | Chiral Intermediate |

| L- or D-Serine derivative | 1. Protection of functional groups2. Reduction of carboxylic acid3. Intramolecular cyclization | Enantiopure N-protected azetidin-3-ol |

| (S)- or (R)-3-Amino-1,2-propanediol | 1. Selective protection2. Activation of hydroxyl group3. Intramolecular cyclization | Enantiopure N-protected azetidin-3-ol |

Optimization of Reaction Conditions and Process Efficiency

Parameter Screening and Reaction Profiling

The efficiency of the synthesis of this compound, particularly the key coupling step between 2-chloroquinazoline and chiral azetidin-3-ol, is highly dependent on the reaction conditions. A systematic screening of various parameters is crucial to maximize the yield and purity of the final product.

For a Buchwald-Hartwig amination, critical parameters to screen include the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos), the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), the solvent (e.g., toluene, dioxane, DMF), and the reaction temperature. wikipedia.orgnih.gov Reaction profiling, which involves monitoring the reaction progress over time under different conditions, can provide valuable insights into reaction kinetics and the formation of any byproducts. Techniques such as HPLC or GC-MS are typically employed for this purpose.

Table 4: Parameter Screening for Buchwald-Hartwig Coupling

| Parameter | Variables | Potential Impact |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Catalyst activity and stability |

| Ligand | BINAP, XPhos, RuPhos, SPhos | Reaction rate, yield, and substrate scope |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Rate of deprotonation of the amine |

| Solvent | Toluene, Dioxane, THF, DMF | Solvation of reactants and catalyst, reaction temperature |

| Temperature | Room temperature to reflux | Reaction rate and byproduct formation |

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small, exploratory scale to a larger, laboratory scale (gram-scale or more) presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

For the multi-step synthesis of this compound, key considerations include:

Reagent Purity and Stoichiometry: On a larger scale, the purity of starting materials, such as 2-chloroquinazoline and the chiral azetidin-3-ol, becomes more critical to avoid side reactions and purification difficulties. Precise control of reagent stoichiometry is also essential.

Heat Transfer: Many of the reactions, particularly the palladium-catalyzed coupling, may be exothermic. Efficient stirring and temperature control are necessary to prevent localized overheating, which could lead to decomposition of the catalyst or products.

Purification Methods: Column chromatography, which is often used for small-scale purification, can become cumbersome and inefficient on a larger scale. Developing crystallization or precipitation methods for the purification of intermediates and the final product is highly desirable.

Safety: The use of potentially hazardous reagents, such as strong bases (NaOtBu) and flammable solvents (toluene, dioxane), requires appropriate safety precautions, including working in a well-ventilated fume hood and having appropriate personal protective equipment.

A thorough risk assessment and process optimization at a smaller scale are crucial before attempting a significant scale-up of the synthesis of this compound.

Advanced Spectroscopic and Crystallographic Methodologies for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. For a molecule with the complexity of 1-Quinazolin-2-ylazetidin-3-ol, a suite of advanced NMR techniques is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the precise connectivity and spatial relationships of the atoms.

Multi-dimensional NMR Techniques (2D NMR: COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR experiments are critical for deciphering the intricate spin systems within this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For the azetidine (B1206935) ring in this compound, COSY would show correlations between the proton on the hydroxyl-bearing carbon and the protons on the adjacent methylene groups of the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals of the quinazoline (B50416) and azetidine rings based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connection between the quinazoline and azetidine moieties, for instance, by observing a correlation between the protons on the azetidine ring and the carbon atom at the 2-position of the quinazoline ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds. This can help in defining the three-dimensional conformation of the molecule, such as the relative orientation of the azetidine ring with respect to the quinazoline system.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations | HMBC Correlations |

| H-4 (Quinazoline) | H-5 | C-2, C-5, C-8a |

| H-3' (Azetidine) | H-2', H-4' | C-2, C-2', C-4' |

Advanced Pulse Sequences for Complex Structural Assignments

For molecules with overlapping signals or complex coupling patterns, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system, which would be beneficial for unambiguously assigning the protons of the quinazoline ring. Furthermore, selective 1D-NOE experiments can provide more precise information about spatial relationships between specific protons.

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a calibration curve, relying on the direct relationship between signal intensity and the number of nuclei. By integrating the signals of this compound against a certified internal standard of known concentration, the absolute purity of the synthesized compound can be accurately determined. This method is also invaluable for calculating reaction yields with high precision.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This allows for the determination of the elemental formula of this compound. For a molecule with the formula C₁₁H₁₁N₃O, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact Molecular Mass | Confirmation of the elemental formula (C₁₁H₁₁N₃O). |

| MS/MS | Fragmentation Pathways | Structural elucidation of the quinazoline and azetidine rings. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern of this compound would provide valuable structural information. For example, characteristic fragmentation would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules, helping to confirm the connectivity of the quinazoline and azetidine components. Analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques particularly well-suited for the analysis of nitrogen-containing heterocyclic compounds, which might be thermally labile. nih.gov

In ESI-MS, the analyte is ionized from a solution, making it ideal for polar and non-volatile molecules. For this compound, analysis in positive ion mode would be most effective. The basic nitrogen atoms in the quinazoline ring are readily protonated, leading to the formation of a prominent protonated molecule, [M+H]⁺. soton.ac.uknih.gov The choice of mass spectrometer can influence the dissociation pathways, but the structure of the molecule is the predominant factor controlling fragmentation. soton.ac.uk Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would provide valuable structural information through collision-induced dissociation (CID).

APCI involves the ionization of the analyte in the gas phase. A corona discharge creates reactant gas ions from the solvent and mobile phase, which then ionize the analyte molecules through proton transfer or charge exchange. nih.gov For heterocyclic compounds, APCI can also generate protonated molecules [M+H]⁺, and in some cases, radical molecular ions M•⁺. nih.govupce.cz The fragmentation patterns observed in APCI-MS/MS would be expected to be similar to those from ESI-MS/MS, primarily involving the cleavage of the more labile bonds within the molecule.

The expected fragmentation of this compound would likely involve the cleavage of the azetidine ring, which is subject to ring strain, and the bond connecting the azetidine ring to the quinazoline nucleus.

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound [M+H]⁺

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 216.24 | [C₁₂H₁₄N₃O]⁺ (Protonated Molecule) | - |

| 186.19 | [C₁₀H₈N₃]⁺ | C₂H₆O (Loss of hydroxyethyl group from azetidine fragmentation) |

| 159.18 | [C₉H₇N₂]⁺ | C₃H₇NO (Loss of the azetidinol ring) |

| 131.15 | [C₈H₇N₂]⁺ | C₄H₇NO (Further fragmentation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional components. The quinazoline ring system, the azetidine ring, and the hydroxyl group each have unique vibrational modes.

O-H Stretch: The hydroxyl group (-OH) on the azetidine ring would produce a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the quinazoline ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the azetidine ring would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretches: The quinazoline ring contains both C=N and C=C bonds. These aromatic ring stretching vibrations typically appear in the 1450-1650 cm⁻¹ region. The C=N stretch is often observed around 1610-1640 cm⁻¹.

C-N Stretches: The C-N stretching vibrations from both the quinazoline and azetidine rings would be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the secondary alcohol group would be present in the 1050-1150 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Quinazoline Ring | Aromatic C-H Stretch | 3010 - 3100 |

| Azetidine Ring | Aliphatic C-H Stretch | 2850 - 2960 |

| Quinazoline Ring | C=N Stretch | 1610 - 1640 |

| Quinazoline Ring | Aromatic C=C Stretch | 1450 - 1600 |

| Azetidine/Quinazoline | C-N Stretch | 1200 - 1350 |

| Alcohol (-C-OH) | C-O Stretch | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The primary chromophore in this compound is the quinazoline ring system. researchgate.net This π-deficient aromatic ring is responsible for intramolecular charge transfer (ICT) properties and gives rise to characteristic absorption bands in the UV region. researchgate.net The expected electronic transitions are π→π* and n→π*.

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like quinazoline, these typically result in strong absorption bands, often observed below 300 nm.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are generally of lower energy and intensity compared to π→π* transitions and appear at longer wavelengths.

The azetidin-3-ol (B1332694) group acts as an auxochrome. While it does not absorb significantly in the UV region itself, its attachment to the quinazoline chromophore can cause slight shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. Optical studies of similar quinazoline derivatives show absorption bands in the UV or visible region. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727)

| Electronic Transition | Associated Chromophore | Predicted λmax (nm) |

| π → π | Quinazoline Ring | ~230 - 280 |

| n → π | Quinazoline Ring (N atoms) | ~300 - 340 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in This method yields accurate data on bond lengths, bond angles, and intermolecular interactions.

The first and often most challenging step is to grow a single crystal of high quality, suitable for diffraction. For heterocyclic compounds, this is typically achieved by slow evaporation of a saturated solution. A suitable solvent system must be identified in which the compound has moderate solubility. Common solvents for recrystallization include ethanol (B145695), methanol, acetone, or mixtures like dichloromethane/hexane.

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation), and the resulting diffraction pattern is collected on a detector. The data collection involves rotating the crystal to capture reflections from all possible lattice planes. The collected intensity data is then processed, corrected for various factors (e.g., Lorentz-polarization), and used to solve the crystal structure, often by direct methods. mkuniversity.ac.in The final structural model is refined to achieve the best fit with the experimental data.

For this compound, X-ray analysis would confirm the planarity of the quinazoline ring, the conformation of the puckered azetidine ring, and the relative stereochemistry. It would also reveal details of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the quinazoline ring, which dictate the crystal packing.

Table 4: Typical Parameters for X-ray Diffraction Data Collection

| Parameter | Typical Value / Description |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Diffractometer | Bruker AXS or Rigaku with CCD area detector |

| Temperature | 100 K or 296 K (room temperature) |

| Scan Mode | ω-2θ scans |

| Data Collection Software | APEX2, SAINT |

| Structure Solution Method | Direct Methods (e.g., SHELXS) |

| Refinement Method | Full-matrix least-squares on F² (e.g., SHELXL) |

Structure Solution and Refinement for Absolute Configuration

The determination of the absolute configuration of a chiral molecule like this compound is a critical step in its characterization. This is typically achieved through single-crystal X-ray crystallography. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to solve the crystal structure.

For chiral molecules, the determination of the absolute configuration often relies on the refinement of the Flack parameter. This parameter is a measure of the enantiomeric purity of the crystal and helps to establish the correct stereochemistry. For instance, in the structural determination of related heterocyclic compounds, a Flack parameter value close to zero provides confidence in the assigned absolute configuration. While specific data for this compound is not available, the crystallographic analysis of similar quinazoline-containing molecules has successfully employed this method to establish their absolute structures.

A hypothetical data table for the crystal structure refinement of this compound is presented below to illustrate the typical parameters reported.

| Parameter | Hypothetical Value for this compound |

| Chemical formula | C₁₁H₁₁N₃O |

| Formula weight | 201.23 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 9.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1023.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| F(000) | 424 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 8500 |

| Independent reflections | 2300 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.040, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |

| Absolute structure parameter | 0.0(2) |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, play a significant role in the physical properties of the solid state.

For this compound, the presence of a hydroxyl group and nitrogen atoms within the quinazoline and azetidine rings suggests the potential for strong hydrogen bonding. The analysis of the crystal structure would reveal the specific hydrogen bonding network, detailing donor-acceptor distances and angles. Furthermore, the aromatic quinazoline ring system could participate in π-π stacking interactions with neighboring molecules.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. This analysis would allow for the identification of the key contacts responsible for the stability of the crystal lattice of this compound. Studies on other quinazoline derivatives have utilized this method to elucidate the nature and relative contributions of different intermolecular forces.

A hypothetical table summarizing the key intermolecular interactions for this compound is provided below.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H···N (quinazoline) | 2.85 | 170 |

| Hydrogen Bond | N-H (azetidine)···O | 2.95 | 165 |

| π-π Stacking | Quinazoline-Quinazoline | 3.5 | - |

| C-H···π Interaction | C-H (azetidine)···Quinazoline | 3.2 | 150 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Chiral Conformational and Configuration Analysis

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for a specific enantiomer.

The experimental ECD spectrum of this compound would be recorded and then compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). By comparing the experimental and calculated spectra, the absolute configuration of the molecule can be confidently assigned. This approach has been successfully applied to confirm the absolute configuration of various complex natural products containing quinazoline moieties.

The combination of X-ray crystallography and ECD spectroscopy provides a robust and complementary approach to the complete structural elucidation of chiral molecules like this compound, ensuring an unambiguous assignment of its three-dimensional structure.

Computational Chemistry and Molecular Modeling Studies of 1 Quinazolin 2 Ylazetidin 3 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed view of the electronic structure of molecules. These methods are instrumental in understanding the fundamental properties of 1-Quinazolin-2-ylazetidin-3-ol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a leading method for studying quinazoline (B50416) derivatives due to its balance of accuracy and computational efficiency. researchgate.net By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This optimized structure is crucial as it represents the molecule's ground state and is the foundation for calculating other properties.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. eurjchem.com A smaller energy gap generally suggests higher reactivity. eurjchem.com For similar quinazoline structures, these calculations are often performed using the B3LYP functional with a basis set like 6-31G(d,p). researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -950 Hartree |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for related quinazoline derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are also invaluable for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretches, bends, and torsions within the molecule, aiding in its structural confirmation. eurjchem.com Similarly, the prediction of 1H and 13C NMR chemical shifts provides a powerful tool for structural elucidation, especially when compared with experimental data. abechem.com

Reaction Pathway Elucidation and Transition State Characterization

Computational methods can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to occur. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy barrier. Understanding the transition state provides critical information about the reaction's feasibility and rate. For related heterocyclic systems, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been employed to study enzymatic reactions, where the reactive center is treated with high-level QM and the surrounding protein environment with a more computationally efficient MM force field. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the quinazoline ring and the oxygen of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. eurjchem.comtandfonline.com

Molecular Dynamics (MD) Simulations

While QM methods provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior.

Conformational Landscape Exploration in Solvated and Non-Solvated Environments

The azetidine (B1206935) ring in this compound introduces a degree of flexibility. MD simulations can be used to explore the different conformations that the molecule can adopt in various environments. By simulating the molecule's movements over time, researchers can identify the most stable and frequently occurring conformations. jdigitaldiagnostics.comnih.gov

Performing these simulations in both a vacuum (non-solvated) and in the presence of a solvent (solvated), such as water, is crucial. The presence of solvent molecules can significantly influence the conformational preferences of the molecule due to hydrogen bonding and other intermolecular interactions. researchgate.net These studies are vital for understanding how this compound might behave in a biological milieu, providing insights into its potential to bind to a target protein. dergipark.org.trchemrxiv.org The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. dergipark.org.tr

Analysis of Dynamic Behavior and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and flexibility of molecules over time. jdigitaldiagnostics.comdergipark.org.tr For quinazoline derivatives, MD simulations have been instrumental in understanding the conformational stability of ligand-receptor complexes. researchgate.netnih.gov

In a typical study, a quinazoline derivative is docked into the active site of a target protein. This initial static complex is then subjected to an MD simulation, often for a duration of nanoseconds, within a simulated physiological environment. The resulting trajectory provides a wealth of information on the flexibility of both the ligand and the protein.

Key analyses performed during MD simulations of quinazoline-protein complexes include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode within the receptor's active site. dergipark.org.tr

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of both the ligand and the protein. For the ligand, this can reveal which parts of the molecule have greater conformational freedom. For the protein, it can highlight flexible loops or domains that may be important for ligand binding and function. dergipark.org.tr

For instance, MD simulations performed on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that these compounds can achieve stable conformations within the ATP-binding pocket. jdigitaldiagnostics.comdergipark.org.trnih.gov The quinazoline core typically remains rigid, while substituent groups may exhibit greater flexibility, allowing the molecule to adapt to the specific shape and chemical environment of the binding site.

| Analysis Type | Purpose | Key Insights for Quinazoline Derivatives |

| Molecular Dynamics (MD) Simulation | To simulate the physical movements of atoms and molecules. | Provides insights into the stability and conformational changes of the ligand-protein complex over time. jdigitaldiagnostics.comresearchgate.net |

| Root Mean Square Deviation (RMSD) | To measure the average deviation of a protein or ligand from a reference structure. | A low and stable RMSD indicates that the quinazoline derivative maintains a consistent binding pose. dergipark.org.tr |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of a protein or ligand. | Highlights which parts of the quinazoline scaffold and its substituents are flexible, influencing binding affinity. dergipark.org.tr |

Molecular Docking and Ligand-Based Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the key interactions between a ligand and its target protein. derpharmachemica.comekb.eg

The quinazoline scaffold is a privileged structure in drug discovery, and its optimization is a key strategy for developing new and improved therapeutic agents. acs.orgmdpi.com Theoretical scaffold optimization involves systematically modifying the core structure and its substituents to enhance binding affinity, selectivity, and pharmacokinetic properties.

Strategies for optimizing the quinazoline scaffold include:

Substituent Modification: Introducing different functional groups at various positions on the quinazoline ring can lead to improved interactions with the target protein. For example, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold. mdpi.com

Scaffold Hopping: This involves replacing the quinazoline core with a different, but structurally related, heterocyclic system to explore new chemical space and potentially overcome issues like patentability or off-target effects. nih.gov

Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties can fine-tune the activity and properties of the molecule.

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. core.ac.ukworldscientific.com A pharmacophore model can be generated from a set of active molecules, even when the structure of the target protein is unknown. tandfonline.com

For quinazoline derivatives, a typical pharmacophore model might include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive or negative ionizable groups

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. tandfonline.comresearchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.netderpharmachemica.com This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

Common virtual screening approaches for quinazoline derivatives include:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds into the active site. The compounds are then ranked based on their predicted binding affinity. jdigitaldiagnostics.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is not available, a model of the active site can be built based on the structures of known active ligands. This model, often a pharmacophore, is then used to screen for new compounds. frontiersin.org

| Virtual Screening Method | Description | Application to Quinazolines |

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. | Widely used to identify novel quinazoline-based inhibitors for targets like EGFR. jdigitaldiagnostics.comresearchgate.netnih.gov |

| Ligand-Based Virtual Screening (LBVS) | Employs information from known active ligands to build a model (e.g., pharmacophore) for screening. | Useful when the target structure is unknown, enabling the discovery of new quinazoline scaffolds. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netorientjchem.org These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. orientjchem.orgacs.org These descriptors are numerical values that represent different aspects of the molecule's structure and properties.

For quinazoline derivatives, a wide range of descriptors can be calculated, including:

Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of atoms, bonds, and rings.

Topological Descriptors: These are based on the 2D representation of the molecule and describe its connectivity and shape.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). orientjchem.org

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. orientjchem.org

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of newly designed quinazoline derivatives before they are synthesized. nih.govacs.org

| Descriptor Class | Examples | Relevance to Quinazoline QSAR |

| Constitutional | Molecular weight, number of atoms/bonds | Basic molecular properties influencing pharmacokinetics. researchgate.net |

| Topological | Connectivity indices, shape indices | Describes the 2D structure and branching of the quinazoline scaffold. |

| Geometrical | Molecular surface area, volume | Relates to the size and shape of the molecule, impacting receptor fit. |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Crucial for understanding electrostatic interactions and reactivity. orientjchem.org |

| Quantum Chemical | Electron density, electrostatic potential | Provides a detailed picture of the molecule's electronic landscape for interaction with the target. orientjchem.org |

Conceptual Framework for Predictive Model Building in Chemical Space

The foundation of predictive model building in computational chemistry lies in the principle that the biological activity of a molecule is a function of its structural and physicochemical properties. mdpi.comddg-pharmfac.net This concept is systematically harnessed through Quantitative Structure-Activity Relationship (QSAR) modeling, a key component of ligand-based drug design. mdpi.comddg-pharmfac.net For a compound such as this compound, the process begins with the generation of a dataset of structurally related quinazoline analogues with known biological activities against a specific target. researchgate.netnih.gov

The conceptual framework involves several key stages:

Data Collection and Preparation: A library of chemical compounds, including the lead compound and its analogues, is assembled. ddg-pharmfac.net The biological activity for these compounds is measured experimentally (e.g., IC50, Ki) and serves as the dependent variable in the model. mdpi.com

Descriptor Calculation: For each molecule, a wide array of numerical descriptors is calculated. ddg-pharmfac.net These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, geometric (3D), and electronic properties. mdpi.comnih.gov

Model Development: Using statistical or machine learning algorithms, a mathematical relationship is established between the calculated descriptors (independent variables) and the biological activity (dependent variable). ddg-pharmfac.net Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed. researchgate.netnih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds. researchgate.net

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. ddg-pharmfac.net This involves internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. researchgate.netnih.gov Defining the model's Applicability Domain (AD) is also crucial to ensure that predictions are reliable only for compounds that fall within the chemical space of the training set. mdpi.comacs.org

This framework allows researchers to computationally screen virtual libraries, prioritize synthesis of the most promising candidates, and rationally design new analogues of this compound with potentially improved activity. ddg-pharmfac.netnih.gov

Cheminformatics Approaches

Cheminformatics provides the essential tools and methodologies to navigate and analyze the vast landscape of chemical information, accelerating the drug discovery process for compound families like quinazolines. nih.gov These computational techniques are instrumental in designing compound libraries, identifying novel hits, and optimizing lead compounds by correlating structural features with desired properties. nih.govdrugdesign.org For a scaffold such as this compound, cheminformatics approaches enable systematic exploration and data-driven decision-making.

Chemical Space Navigation and Diversity Analysis

Chemical space encompasses the entire set of possible molecules, and for a given project, it is defined by the structural diversity of the compound library. mdpi.com Navigating this space effectively is critical for exploring structure-activity relationships. For a library centered around this compound, diversity analysis ensures that a wide range of chemical features is explored, increasing the chances of identifying compounds with optimal properties.

This analysis is typically performed by calculating a set of physicochemical descriptors for each compound in the library. These descriptors, which can range from simple properties to complex 3D characteristics, define a multi-dimensional space where each molecule is a single point.

Table 1: Illustrative Physicochemical Descriptors for a Hypothetical Quinazoline Analogue Set

| Compound ID | Structure | Molecular Weight ( g/mol ) | cLogP | Total Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Target-01 | This compound | 215.24 | 1.25 | 55.78 | 1 | 4 |

| Analogue-A | 2-(Azetidin-2-yl)quinazoline | 185.22 | 1.80 | 41.57 | 1 | 3 |

| Analogue-B | 1-Quinazolin-2-ylpyrrolidin-3-ol | 229.27 | 1.45 | 55.78 | 1 | 4 |

| Analogue-C | 1-(6-Fluoroquinazolin-2-yl)azetidin-3-ol | 233.23 | 1.50 | 55.78 | 1 | 4 |

| Analogue-D | 2-(3-Methoxyazetidin-1-yl)quinazoline | 229.27 | 1.60 | 52.01 | 0 | 5 |

Note: Data in this table is hypothetical and for illustrative purposes only.

By visualizing this multi-dimensional space, often using dimensionality reduction techniques like Principal Component Analysis (PCA), researchers can assess the diversity of the library, identify redundant compounds, and find unexplored regions of chemical space for designing new analogues. nih.gov

Similarity Searching and Clustering of Analogues

Similarity searching is a cornerstone of ligand-based virtual screening, used to identify novel compounds with potential activity based on their structural resemblance to a known active molecule. nih.gov Starting with this compound as a query, large chemical databases can be searched to find molecules that are structurally similar. researchgate.net

This process relies on molecular fingerprints, which are bit strings that encode the structural features of a molecule. The similarity between two molecules is then quantified using metrics like the Tanimoto coefficient. acs.org A higher Tanimoto score indicates greater structural similarity.

Table 2: Hypothetical Similarity Search Results for this compound (Query)

| Hit Compound ID | Structure | Fingerprint Type | Tanimoto Similarity |

| DB-Hit-01 | 2-(3-Hydroxyazetidin-1-yl)quinoxaline | FCFP4 | 0.85 |

| DB-Hit-02 | 1-(Pyrimido[4,5-b]quinolin-2-yl)azetidin-3-ol | FCFP4 | 0.78 |

| DB-Hit-03 | 2-Aryl-4-(azetidin-3-ylamino)quinazoline | Daylight | 0.65 |

| DB-Hit-04 | 1-Isoquinolin-1-ylazetidin-3-ol | FCFP4 | 0.72 |

Note: Data in this table is hypothetical and for illustrative purposes only.

Once a set of similar compounds is retrieved, clustering algorithms can be used to group them based on their structural characteristics. This helps to organize the hit list into smaller, more manageable subsets of related structures, facilitating the selection of a diverse set of compounds for further investigation. acs.orgmdpi.com

Computational Prediction Models for ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Compound Libraries

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to reduce attrition rates in later stages of drug development. nih.govdrugdesign.org In silico models provide a rapid and cost-effective way to predict the ADME profiles of entire compound libraries before synthesis. nih.gov For libraries based on the this compound scaffold, these models can flag compounds that are likely to have poor pharmacokinetic properties.

A variety of computational models are available to predict key ADME-related parameters. These predictions are often based on established rules, such as Lipinski's Rule of Five, as well as more complex QSAR and machine learning models trained on large datasets of experimental ADME data. nih.govnih.gov

Table 3: Predicted ADME Properties for a Hypothetical Quinazoline Library

| Compound ID | MW (<500) | cLogP (<5) | H-Bond Donors (<5) | H-Bond Acceptors (<10) | TPSA (<140 Ų) | Lipinski's Rule of Five Violations | GI Absorption Prediction |

| Target-01 | 215.24 | 1.25 | 1 | 4 | 55.78 | 0 | High |

| Analogue-A | 185.22 | 1.80 | 1 | 3 | 41.57 | 0 | High |

| Analogue-B | 229.27 | 1.45 | 1 | 4 | 55.78 | 0 | High |

| Analogue-C | 233.23 | 1.50 | 1 | 4 | 55.78 | 0 | High |

| Analogue-D | 229.27 | 1.60 | 0 | 5 | 52.01 | 0 | High |

| Analogue-E | 510.60 | 5.80 | 2 | 6 | 95.40 | 2 | Low |

Note: Data in this table is hypothetical and for illustrative purposes only. MW = Molecular Weight; TPSA = Total Polar Surface Area.

By analyzing such data, medicinal chemists can prioritize compounds with favorable predicted ADME profiles, such as good gastrointestinal (GI) absorption and adherence to drug-likeness rules, for synthesis and further experimental testing. nih.gov This integrated computational strategy provides a robust foundation for discovering and optimizing lead compounds. nih.gov

Chemical Reactivity and Derivatization Studies of 1 Quinazolin 2 Ylazetidin 3 Ol

Reactions at the Azetidinyl Hydroxyl Group

The secondary alcohol on the azetidine (B1206935) ring is a key site for functionalization. Its reactivity is characteristic of secondary alcohols, allowing for esterification, etherification, oxidation, and, after activation, nucleophilic substitution.

Esterification and Etherification for Functionalization

The hydroxyl group of 1-Quinazolin-2-ylazetidin-3-ol can be readily converted into esters and ethers to modify the compound's physicochemical properties. Esterification is typically achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, or by using a carboxylic acid under acidic catalysis (Fischer esterification). googleapis.com Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Name |

|---|---|---|

| Esterification | Acetyl Chloride | 1-(Quinazolin-2-yl)azetidin-3-yl acetate (B1210297) |

| Benzoyl Chloride | 1-(Quinazolin-2-yl)azetidin-3-yl benzoate | |

| Etherification | Methyl Iodide, NaH | 3-Methoxy-1-(quinazolin-2-yl)azetidine |

Oxidation and Reduction Reactions of the Alcohol Moiety

The secondary alcohol of the azetidinyl group can be oxidized to the corresponding ketone, yielding 1-(quinazolin-2-yl)azetidin-3-one. This transformation can be accomplished using a variety of common oxidizing agents, such as chromium-based reagents (e.g., CrO₃) or potassium permanganate (B83412) (KMnO₄). googleapis.com The resulting azetidin-3-one (B1332698) is a versatile intermediate for further derivatization. sci-hub.segoogle.com.na

Conversely, the alcohol moiety is already in a reduced state, and therefore, reduction reactions at this position are not applicable. Reduction of the quinazoline (B50416) ring system itself, however, is possible. google.co.uggoogle.com

Table 2: Oxidation of the Azetidinyl Hydroxyl Group

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 1-(Quinazolin-2-yl)azetidin-3-one |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. googleapis.com To facilitate substitution, it must first be converted into a more effective leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. patestate.com This tosylate derivative is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles with inversion of stereochemistry. ebi.ac.uk

Table 3: Nucleophilic Substitution via a Tosylate Intermediate

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(Quinazolin-2-yl)azetidin-3-yl tosylate |

| 2. Substitution | Sodium Azide (B81097) (NaN₃) | 3-Azido-1-(quinazolin-2-yl)azetidine |

| Sodium Cyanide (NaCN) | 1-(Quinazolin-2-yl)azetidine-3-carbonitrile |

Reactivity of the Quinazoline Moiety

The quinazoline ring system consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The reactivity of this system is dictated by the electronic properties of both rings.

Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring System

In the quinazoline ring, the pyrimidine portion is electron-deficient and generally resistant to electrophilic attack. The benzene ring, in contrast, is more susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that the order of reactivity for electrophilic substitution on the quinazoline ring is position 8 > 6 > 5 > 7.

The most well-documented electrophilic substitution reaction for quinazoline is nitration. google.com Treatment with fuming nitric acid in concentrated sulfuric acid typically yields the 6-nitro derivative, with the 8-nitro product sometimes observed as well. google.co.ug

Table 4: Electrophilic Nitration of the Quinazoline Ring

| Reagents | Major Product |

|---|

Nucleophilic Aromatic Substitution (SNAr) Reactions (if applicable)

Nucleophilic aromatic substitution (SₙAr) on the quinazoline ring system is a prominent reaction, but it generally requires the presence of a good leaving group, such as a halide or sulfonyl group, at the electron-deficient C2 or C4 positions. googleapis.com In the case of this compound, the C2 position is substituted with the azetidinyl group, which is not a suitable leaving group under typical SₙAr conditions. The parent compound lacks any other leaving groups on the quinazoline ring.

Therefore, SₙAr reactions are not directly applicable to this compound itself. For such reactions to occur, the quinazoline scaffold would first need to be derivatized, for instance, by introducing a chlorine or bromine atom at the C4 position.

Functionalization of Nitrogen Heteroatoms

The this compound scaffold possesses two distinct nitrogen heteroatoms that are susceptible to functionalization: the N1 and N3 atoms of the quinazoline ring and the nitrogen atom of the azetidine ring. The reactivity of these sites is influenced by their electronic environment and steric accessibility.

The nitrogen atoms of the quinazoline ring can undergo various functionalization reactions, such as alkylation and acylation. For instance, studies on analogous 2-substituted quinazolin-4(3H)-ones have demonstrated that N-alkylation can occur. acs.org The regioselectivity of these reactions, however, can be influenced by the steric bulk of substituents on the quinazoline ring. acs.org In a related context, direct N-alkylation of 2-aminoquinazolines with alcohols has been achieved using an iridium catalyst, affording N-exosubstituted products with high regioselectivity. rsc.org This suggests that the quinazoline nitrogen in this compound could potentially be alkylated under similar conditions. Acylation of the quinazoline nitrogen is also a feasible transformation, as demonstrated by the N-acylation of related 2-aminobenzylamines, which are precursors to dihydroquinazolines. beilstein-journals.org

The azetidine nitrogen in this compound is a secondary amine and is expected to exhibit typical nucleophilic character. Its reactivity in substitution reactions allows for the introduction of a wide array of functional groups. For example, N-arylazetidines can be prepared through copper-catalyzed N-arylation of the corresponding azetidine. organic-chemistry.org This suggests that the azetidine nitrogen in the target molecule could be arylated to introduce further diversity.

The hydroxyl group on the azetidine ring can also influence reactivity. For instance, the oxidation of the hydroxyl group in azetidin-3-ol (B1332694) derivatives to a ketone can be achieved using reagents like Jones reagent (CrO₃/H₂SO₄). This transformation would yield the corresponding azetidin-3-one derivative, which could serve as a precursor for further modifications.

Transformations Involving the Azetidine Ring

The strained four-membered azetidine ring in this compound is prone to various transformations, including ring expansion, contraction, and other modifications, often driven by the release of ring strain. rsc.org

Ring Expansion and Contraction Methodologies

Ring expansion of azetidines to larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes is a known transformation. researchgate.net For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has been reported. figshare.com This process is proposed to proceed through protonation of the azetidine nitrogen, followed by ring opening and subsequent cyclization. rsc.org Although direct evidence for the ring expansion of this compound is not available, it is plausible that under acidic conditions, similar transformations could occur, potentially leading to the formation of quinazoline-substituted piperidines or other expanded ring systems.

Ring contraction of larger rings to form azetidines is also a documented synthetic strategy. For instance, N-sulfonylazetidines have been synthesized via the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgunistra.fr While this is a method for azetidine synthesis rather than a reaction of a pre-existing azetidine, it highlights the chemical accessibility of the strained four-membered ring from less strained precursors.

Modifications and Substitutions on the Azetidine Ring System

The azetidine ring in this compound can undergo modifications and substitutions at its carbon atoms. The presence of the hydroxyl group at the 3-position provides a handle for further functionalization. As mentioned, oxidation to the corresponding azetidin-3-one is a potential transformation.

Furthermore, the C-H bonds of the azetidine ring can be functionalized. Palladium-catalyzed intramolecular C(sp³)–H amination has been used for the synthesis of functionalized azetidines, showcasing the possibility of direct C-H activation on the azetidine ring. rsc.org While this is a cyclization method, it points to the potential for direct functionalization of the azetidine scaffold.

Ring-opening reactions are a common feature of azetidine chemistry due to the inherent ring strain. nih.gov Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2-type mechanism to yield 1,3-amino ethers. iitk.ac.in In the case of this compound, acid-mediated intramolecular ring-opening could potentially occur if a suitable internal nucleophile is present or introduced. nih.gov

Multicomponent Reactions (MCRs) Incorporating this compound as a Component